Cas no 190774-58-4 (1,2,3-trifluoro-4-isocyanatobenzene)

1,2,3-Trifluoro-4-isocyanatobenzene is a fluorinated aromatic isocyanate characterized by its high reactivity due to the presence of an isocyanate functional group and electron-withdrawing fluorine substituents. The trifluorinated benzene ring enhances its stability and influences its electrophilic properties, making it a valuable intermediate in the synthesis of specialized polymers, agrochemicals, and pharmaceuticals. Its structural features contribute to improved thermal and chemical resistance in derived materials. The compound is typically handled under controlled conditions due to the moisture-sensitive nature of the isocyanate group. Its applications include use in crosslinking reactions and as a building block for advanced heterocyclic compounds.
1,2,3-trifluoro-4-isocyanatobenzene structure
190774-58-4 structure
Product Name:1,2,3-trifluoro-4-isocyanatobenzene
CAS No:190774-58-4
MF:C7H2F3NO
MW:173.092092037201
MDL:MFCD00673052
CID:92260
PubChem ID:2733393
Update Time:2025-11-02

1,2,3-trifluoro-4-isocyanatobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-TRIFLUOROPHENYL ISOCYANATE
    • TIMTEC-BB SBB006637
    • Benzene, 1,2,3-trifluoro-4-isocyanato- (9CI)
    • 1,2,3-trifluoro-4-isocyanatobenzene
    • 2,3,4,5,6-PENTAFLUOROPHENYL 2-THIOPHENESULPHONATE
    • 2,3,4-trifluorobenzenisocyanate
    • Benzene, 1,2,3-trifluoro-4-isocyanato-
    • 2,3,4-Trifluorophenyl isocyanate,97%
    • 2,3,4-TRIFLUOROPHENYL ISOCYANATE 97%
    • 2,3,4-TRIFLUOROPHENylisoCYANATE
    • 2,3,4-Trifluorophenyl isocyanate, 97%
    • F8883-2749
    • SCHEMBL162877
    • EN300-144959
    • MFCD00673052
    • 1-isocyanato-2,3,4-trifluoro benzene
    • LSKOUPSEWMJCEP-UHFFFAOYSA-N
    • J-012320
    • AKOS009157011
    • FT-0609389
    • 2,3,4-trifluoro-1-isocyanatobenzene
    • 190774-58-4
    • DTXSID90369890
    • MDL: MFCD00673052
    • Inchi: 1S/C7H2F3NO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
    • InChI Key: LSKOUPSEWMJCEP-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1N=C=O)F)F

Computed Properties

  • Exact Mass: 173.00900
  • Monoisotopic Mass: 173.00884817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 29.4Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.432 g/mL at 25 °C(lit.)
  • Boiling Point: 43 °C/4.5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:154.4°F
    Degrees Celsius:68°C
  • Refractive Index: n20/D 1.478(lit.)
  • PSA: 29.43000
  • LogP: 2.07120
  • Solubility: Not available

1,2,3-trifluoro-4-isocyanatobenzene Security Information

1,2,3-trifluoro-4-isocyanatobenzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 1,2,3-trifluoro-4-isocyanatobenzene

Comprehensive Overview of 1,2,3-Trifluoro-4-isocyanatobenzene (CAS No. 190774-58-4)

1,2,3-Trifluoro-4-isocyanatobenzene (CAS No. 190774-58-4) is a specialized fluorinated aromatic isocyanate with significant applications in advanced chemical synthesis. This compound, characterized by its unique trifluoro substitution pattern, is increasingly sought after in pharmaceutical and material science research due to its reactivity and stability under various conditions. The presence of the isocyanate group (-NCO) and trifluoromethyl groups (-CF3) makes it a versatile building block for constructing complex molecular architectures.

The molecular structure of 1,2,3-trifluoro-4-isocyanatobenzene contributes to its distinct chemical properties. Researchers value its ability to participate in nucleophilic addition reactions, forming ureas, carbamates, and other derivatives. These reactions are pivotal in drug discovery, where fluorinated compounds like 190774-58-4 enhance bioavailability and metabolic stability. Recent trends in AI-driven drug design and green chemistry have further amplified interest in such fluorinated intermediates, as they align with the demand for sustainable and efficient synthetic routes.

In material science, 1,2,3-trifluoro-4-isocyanatobenzene serves as a precursor for high-performance polymers and coatings. Its incorporation into polyurethane systems improves thermal resistance and chemical durability, addressing challenges in industries like aerospace and electronics. The compound’s compatibility with click chemistry methodologies also makes it valuable for surface functionalization and nanotechnology applications. These attributes resonate with current market demands for lightweight, durable materials in renewable energy and electric vehicle technologies.

The synthesis of 190774-58-4 typically involves controlled fluorination and isocyanate introduction steps, ensuring high purity and yield. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, as impurities can affect downstream applications. Suppliers emphasize compliance with REACH and other regulatory standards, catering to global markets prioritizing safety and environmental responsibility. This aligns with the growing emphasis on ESG (Environmental, Social, and Governance) criteria in chemical procurement.

Market dynamics for 1,2,3-trifluoro-4-isocyanatobenzene reflect broader trends in fluorochemicals and specialty intermediates. The compound’s niche applications in proteolysis-targeting chimeras (PROTACs) and bioconjugation have driven demand among biotech firms. Additionally, its role in developing OLED materials and liquid crystals underscores its cross-industry relevance. As industries pivot toward decarbonization, fluorinated compounds like this are expected to play a key role in next-generation technologies.

Researchers frequently search for "synthesis of 1,2,3-trifluoro-4-isocyanatobenzene" or "applications of fluorinated isocyanates," highlighting the need for detailed technical insights. Addressing these queries, this overview emphasizes the compound’s synthetic utility, safety protocols, and emerging applications. By integrating SEO-optimized keywords such as "fluorinated aromatic isocyanates" and "CAS 190774-58-4 uses," this content bridges the gap between scientific expertise and accessible information.

In conclusion, 1,2,3-Trifluoro-4-isocyanatobenzene (CAS No. 190774-58-4) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from life sciences to advanced materials—make it a compound of enduring interest. As industries evolve, the demand for such tailored fluorochemicals will likely grow, supported by advancements in automated synthesis and computational chemistry.

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